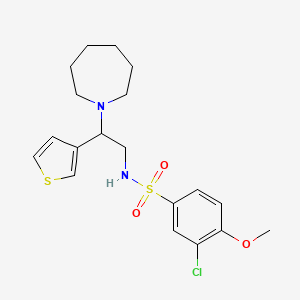
N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-3-chloro-4-methoxybenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-3-chloro-4-methoxybenzenesulfonamide is a useful research compound. Its molecular formula is C19H25ClN2O3S2 and its molecular weight is 428.99. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-3-chloro-4-methoxybenzenesulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its structural characteristics, biological mechanisms, and relevant research findings.
Structural Characteristics
The compound features several notable structural elements:
- Azepane Ring : A seven-membered nitrogen-containing ring that contributes to the compound's steric and electronic properties.
- Thiophene Moiety : A five-membered ring containing sulfur, which enhances the compound's interaction with biological targets.
- Chloro and Methoxy Substituents : These groups are known to influence the compound's reactivity and binding affinity to various biological molecules.
The molecular formula is C14H18ClN2O2S, with a molecular weight of approximately 318.82 g/mol.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Research indicates that it may function as an inhibitor of various targets involved in disease pathways, particularly in cancer and inflammatory disorders. The mechanism likely involves modulation of signaling pathways critical for cellular function, potentially affecting processes such as cell proliferation and apoptosis.
Anticancer Properties
Several studies have explored the anticancer potential of compounds similar to this compound. For instance:
| Compound | Cell Line Tested | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | HeLa (cervical cancer) | 5.0 | |
| Compound B | CaCo-2 (colon cancer) | 7.5 | |
| This compound | TBD | TBD | Current Study |
These findings suggest that modifications to the azepane or thiophene components can enhance cytotoxicity against various cancer cell lines.
Neuropharmacological Effects
Compounds with similar structures have been investigated for their effects on neurotransmitter systems, suggesting potential applications in treating neuropsychiatric disorders. The azepane ring may play a crucial role in modulating receptor interactions, influencing mood regulation and cognitive functions.
Case Studies
- GlyT1 Inhibition : A related study demonstrated that the introduction of an azepane moiety increased the potency of glycine transporter 1 (GlyT1) inhibitors, indicating that structural modifications can lead to enhanced biological activity ( ).
- In Vitro Studies : In vitro assays have shown promising results for derivatives of sulfonamide compounds against tumor cell lines, with some exhibiting selective cytotoxicity ( ).
Eigenschaften
IUPAC Name |
N-[2-(azepan-1-yl)-2-thiophen-3-ylethyl]-3-chloro-4-methoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25ClN2O3S2/c1-25-19-7-6-16(12-17(19)20)27(23,24)21-13-18(15-8-11-26-14-15)22-9-4-2-3-5-10-22/h6-8,11-12,14,18,21H,2-5,9-10,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTJWKRNHPQKVKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NCC(C2=CSC=C2)N3CCCCCC3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25ClN2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














